molecular formula C23H21N3O3S2 B11629280 2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11629280
M. Wt: 451.6 g/mol
InChI Key: HQHHCNSXKXGDHA-UHFFFAOYSA-N
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Description

2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a quinoline core, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the sulfanyl linkage.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully understood. it is believed to interact with multiple molecular targets, including enzymes and receptors involved in inflammation and cancer pathways. The thiophene ring and the cyano group are likely critical for its biological activity, enabling it to bind to specific sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide apart is its combination of a quinoline core with a thiophene ring and a methoxyphenyl group. This unique structure provides a diverse set of functional groups that can interact with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

2-[(3-cyano-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H21N3O3S2/c1-29-15-9-7-14(8-10-15)25-20(28)13-31-23-16(12-24)21(19-6-3-11-30-19)22-17(26-23)4-2-5-18(22)27/h3,6-11,21,26H,2,4-5,13H2,1H3,(H,25,28)

InChI Key

HQHHCNSXKXGDHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C#N

Origin of Product

United States

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